
2-Nitrobenzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzimidamide is an organic compound with the molecular formula C7H7N3O2 It is characterized by the presence of a nitro group (-NO2) and an imidamide group (-C(=NH)NH2) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrobenzimidamide can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzonitrile with ammonia or ammonium salts under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the conversion. The reaction is carried out at elevated temperatures to ensure complete conversion of the nitrile to the imidamide.
Industrial Production Methods: In an industrial setting, the production of 2-nitrobenzimidamide may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction conditions ensures the production of high-quality 2-nitrobenzimidamide suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrobenzimidamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Hydrolysis: The imidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-Aminobenzimidamide.
Substitution: 2-Halobenzimidamide.
Hydrolysis: 2-Nitrobenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: 2-Nitrobenzimidamide is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
3-Nitrobenzimidamide: Similar in structure but with the nitro group in the meta position.
4-Nitrobenzimidamide: Similar in structure but with the nitro group in the para position.
2-Aminobenzimidamide: The reduced form of 2-Nitrobenzimidamide with an amino group instead of a nitro group.
Uniqueness: 2-Nitrobenzimidamide is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. The ortho position of the nitro group relative to the imidamide group allows for specific interactions and reactivity patterns that are distinct from its meta and para counterparts.
Eigenschaften
CAS-Nummer |
88718-94-9 |
|---|---|
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
2-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H7N3O2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9) |
InChI-Schlüssel |
JBNVRLURWDLBOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=N)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-butyl-1-[2-(diethylamino)ethyl]-5-benzimidazolyl]-N-hydroxy-2-propenamide](/img/structure/B12440734.png)

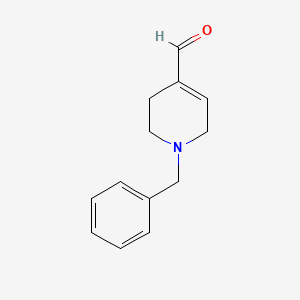
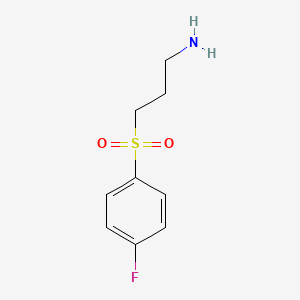
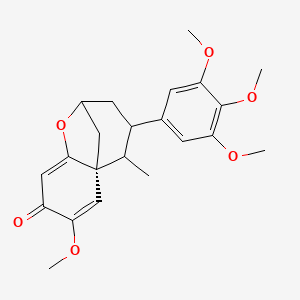
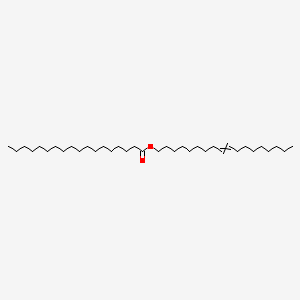
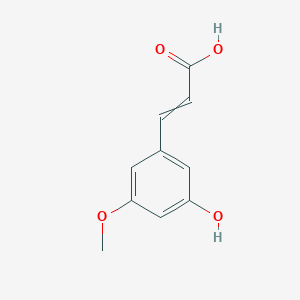

![4-[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440792.png)
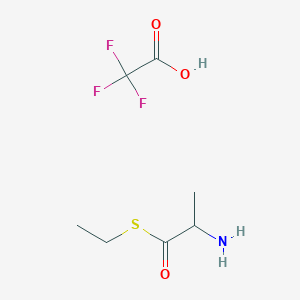
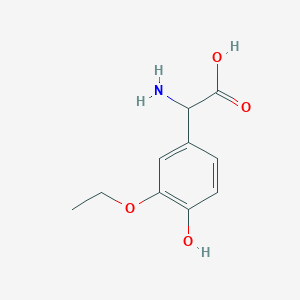
![3-[(3-{[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene}-2-oxo-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B12440813.png)
![4-[6-(2-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12440818.png)
